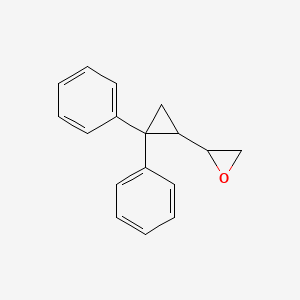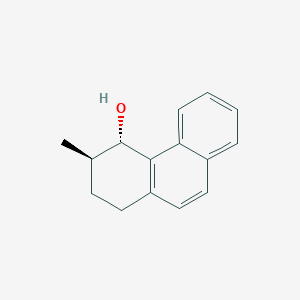
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the fourth position and a methyl group at the third position. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multiple steps, including the formation of the phenanthrene core and the introduction of the hydroxyl and methyl groups. One common approach is the Diels-Alder reaction, which forms the phenanthrene core through a cycloaddition reaction between a diene and a dienophile. Subsequent steps involve selective functionalization to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic methods to achieve high stereoselectivity and yield. Enzymatic reactions, such as those catalyzed by aldolases, can be employed to form the desired chiral centers with high precision . Additionally, advanced techniques like chiral chromatography may be used to separate and purify the enantiomers.
化学反応の分析
Types of Reactions
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated hydrocarbon.
科学的研究の応用
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific stereochemical requirements.
Industry: The compound can be used in the production of materials with unique optical properties.
作用機序
The mechanism of action of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A similar compound with a different core structure and additional functional groups.
(3R,4S)-4-methyl-3-hexanol: A compound with similar stereochemistry but a different carbon skeleton.
Uniqueness
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the phenanthrene core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
193202-31-2 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C15H16O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-5,8-10,15-16H,6-7H2,1H3/t10-,15+/m1/s1 |
InChIキー |
KNJARDGLXUSGGM-BMIGLBTASA-N |
異性体SMILES |
C[C@@H]1CCC2=C([C@H]1O)C3=CC=CC=C3C=C2 |
正規SMILES |
CC1CCC2=C(C1O)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
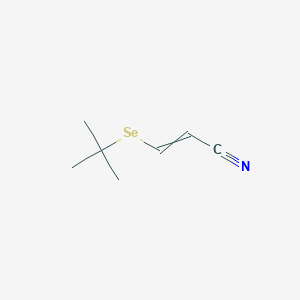
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

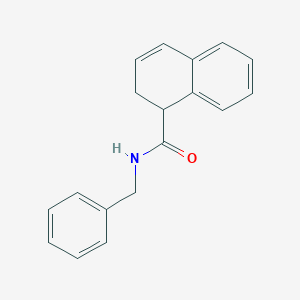
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)

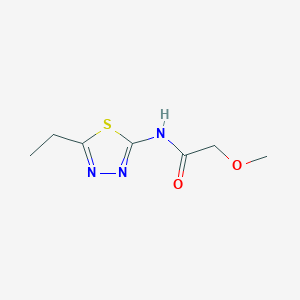

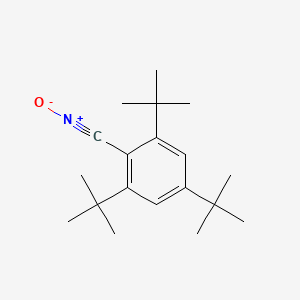
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
